(2-Formyl-4-methylphenoxy)acetic Acid (2-Formyl-4-methylphenoxy)acetic Acid
Brand Name: Vulcanchem
CAS No.: 88521-64-6
VCID: VC2364065
InChI: InChI=1S/C10H10O4/c1-7-2-3-9(8(4-7)5-11)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
SMILES: CC1=CC(=C(C=C1)OCC(=O)O)C=O
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol

(2-Formyl-4-methylphenoxy)acetic Acid

CAS No.: 88521-64-6

Cat. No.: VC2364065

Molecular Formula: C10H10O4

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

(2-Formyl-4-methylphenoxy)acetic Acid - 88521-64-6

Specification

CAS No. 88521-64-6
Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
IUPAC Name 2-(2-formyl-4-methylphenoxy)acetic acid
Standard InChI InChI=1S/C10H10O4/c1-7-2-3-9(8(4-7)5-11)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
Standard InChI Key LBWSPPAVWSPIPM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OCC(=O)O)C=O
Canonical SMILES CC1=CC(=C(C=C1)OCC(=O)O)C=O

Introduction

(2-Formyl-4-methylphenoxy)acetic acid is an organic compound belonging to the class of phenoxyacetic acids. It is characterized by its unique structure, which includes a formyl group and a phenoxyacetic acid moiety. This compound is recognized for its potential applications in various scientific fields, including medicinal chemistry and materials science .

Synthesis Steps

  • Starting Materials: The synthesis often begins with appropriate starting materials, such as phenol derivatives.

  • Reaction Conditions: The reaction conditions, including temperature and reagent concentrations, are crucial for optimizing yield and purity.

  • Monitoring Techniques: TLC, NMR, and IR are used to confirm product formation and assess purity.

Applications and Biological Activities

(2-Formyl-4-methylphenoxy)acetic acid exhibits potential applications in medicinal chemistry due to its unique functional groups. It has been studied for its role as a chemosensor, where the formyl group can coordinate with metal ions, enhancing fluorescence properties. This property allows for sensitive detection methods in analytical chemistry.

Biological Activities

  • Chemosensing: The compound can act as a chemosensor due to its ability to coordinate with metal ions.

  • Potential Medicinal Applications: Its structural features suggest potential uses in medicinal chemistry, though specific biological activities are still under investigation.

Safety and Handling

(2-Formyl-4-methylphenoxy)acetic acid is classified as a skin corrosive/irritant (Category 1B - H314). Proper handling requires protective equipment, and in case of exposure, immediate medical attention is recommended .

Safety Measures

  • Skin Contact: Wash off with soap and plenty of water; consult a physician.

  • Eye Contact: Rinse thoroughly with water for at least 15 minutes; consult a physician.

  • Inhalation: Move to fresh air; if not breathing, give artificial respiration; consult a physician.

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